3-bromo-4H-thiochromen-4-one
Overview
Description
3-Bromo-4H-thiochromen-4-one: is a heterocyclic compound with the molecular formula C₉H₅BrOS . It belongs to the class of thiochromones, which are sulfur analogs of chromones. The presence of a bromine atom at the third position of the thiochromone ring significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Method: Another method involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the above synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the third position makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thiochromone ring can undergo oxidation and reduction reactions, although these are less common due to the stability of the sulfur-containing ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium acetate and various nucleophiles under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiochromones can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry: 3-Bromo-4H-thiochromen-4-one is used as an intermediate in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology and Medicine: Thiochromones, including this compound, have shown potential biological activities such as antileishmanial and cytotoxic properties . They are being studied for their potential use in treating tropical diseases like leishmaniasis .
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The biological activity of 3-bromo-4H-thiochromen-4-one is primarily due to its ability to interact with specific molecular targets. For instance, thiochromones bearing a vinyl sulfone moiety have been shown to increase reactive oxygen species levels in parasites, leading to mitochondrial perturbation and cell death . This mechanism is particularly effective against intracellular amastigotes of Leishmania panamensis .
Comparison with Similar Compounds
Thiochromone: The parent compound without the bromine substituent.
Thioflavone: A 2-substituted derivative with different reactivity due to steric hindrance.
Uniqueness: 3-Bromo-4H-thiochromen-4-one is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its unsubstituted counterparts .
Properties
IUPAC Name |
3-bromothiochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGUKFYOSVSQJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356198 | |
Record name | 3-Bromo-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68847-94-9 | |
Record name | 3-Bromo-4H-1-benzothiopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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